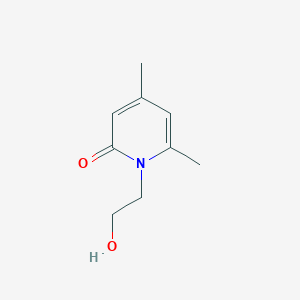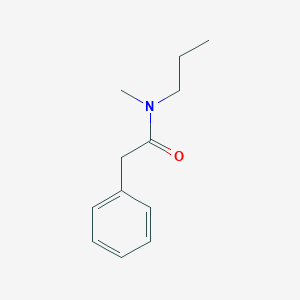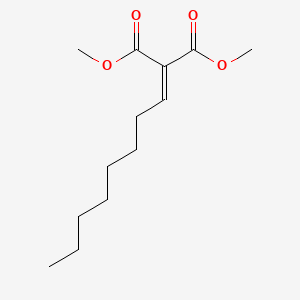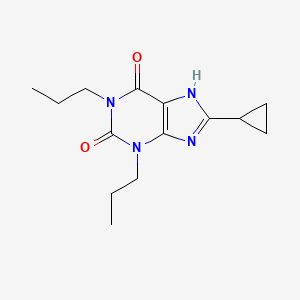
1-(2-Hydroxyethyl)-4,6-dimethylpyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Hydroxyethyl)-4,6-dimethylpyridin-2(1H)-one is an organic compound belonging to the pyridine family This compound is characterized by its pyridine ring substituted with hydroxyethyl and dimethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyethyl)-4,6-dimethylpyridin-2(1H)-one typically involves the reaction of 4,6-dimethyl-2-pyridone with ethylene oxide under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyethyl group is introduced at the nitrogen atom of the pyridine ring.
Industrial Production Methods: Industrial production of this compound can be achieved through continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts such as potassium hydroxide can enhance the reaction rate and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Hydroxyethyl)-4,6-dimethylpyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The dimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 1-(2-carboxyethyl)-4,6-dimethylpyridin-2(1H)-one.
Reduction: Formation of this compound alcohol.
Substitution: Formation of halogenated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
1-(2-Hydroxyethyl)-4,6-dimethylpyridin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and other materials due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-(2-Hydroxyethyl)-4,6-dimethylpyridin-2(1H)-one involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The dimethyl groups contribute to the compound’s hydrophobic interactions, enhancing its binding affinity to target molecules.
Similar Compounds:
- 1-(2-Hydroxyethyl)-3,5-dimethylpyridin-2(1H)-one
- 1-(2-Hydroxyethyl)-4,6-dimethylpyridin-3(1H)-one
- 1-(2-Hydroxyethyl)-4,6-dimethylpyridin-2(1H)-thione
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its hydroxyethyl group enhances its solubility in water, while the dimethyl groups increase its stability and resistance to degradation.
Eigenschaften
| 111452-78-9 | |
Molekularformel |
C9H13NO2 |
Molekulargewicht |
167.20 g/mol |
IUPAC-Name |
1-(2-hydroxyethyl)-4,6-dimethylpyridin-2-one |
InChI |
InChI=1S/C9H13NO2/c1-7-5-8(2)10(3-4-11)9(12)6-7/h5-6,11H,3-4H2,1-2H3 |
InChI-Schlüssel |
CYJQPEJYDZJTGY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)N(C(=C1)C)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-{[([1,1'-Biphenyl]-2-yl)amino]methylidene}-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B14317949.png)

![Diethyl [1-(ethylsulfanyl)-2-methylpropyl]propanedioate](/img/structure/B14317957.png)
![8-[2-(4-Chlorophenyl)hydrazinylidene]-4-methyl-2H-1-benzopyran-2,7(8H)-dione](/img/structure/B14317977.png)



![3-Cyano-1-[(4-methylphenyl)methyl]quinolin-1-ium bromide](/img/structure/B14318021.png)
